2,3-Difluorobenzenethiol
Overview
Description
2,3-Difluorobenzenethiol is an organosulfur compound with the molecular formula C6H4F2S. It is a derivative of benzenethiol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of fluorine atoms could also influence its interactions due to their electronegativity .
Pharmacokinetics
Its logP value is 2.68, indicating it is somewhat lipophilic, which could influence its distribution . Its water solubility is estimated to be 182.4 mg/L at 25°C, which could affect its excretion .
Result of Action
The molecular and cellular effects of 2,3-Difluorobenzenethiol’s action are currently unknown. Given the lack of specific information about its targets and mode of action, it’s difficult to predict its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorobenzenethiol typically involves the introduction of fluorine atoms into a benzenethiol framework. One common method is the direct fluorination of benzenethiol using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. Another approach involves the substitution of hydrogen atoms in benzenethiol with fluorine atoms using reagents like potassium fluoride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it to the corresponding thiol or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, and other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Substituted benzenethiols with various functional groups.
Scientific Research Applications
2,3-Difluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity and interactions with biomolecules. Fluorinated compounds often exhibit enhanced stability and bioavailability.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
2,4-Difluorobenzenethiol: Similar structure but with fluorine atoms at the 2 and 4 positions.
2,3-Difluorobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
Benzenethiol: Lacks fluorine atoms, resulting in different chemical properties and reactivity
Uniqueness: 2,3-Difluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical behavior and interactions. The presence of both fluorine and thiol groups provides a combination of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
2,3-difluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTSIBBNZWTHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622958 | |
Record name | 2,3-Difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130922-39-3 | |
Record name | 2,3-Difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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